6-(Ethylamino)hexane-1,2,3,4,5-pentol

Thermal analysis Formulation stability Solid-state characterization

Researchers seeking novel crystalline salt forms of acidic APIs often face limited counterion options beyond meglumine. N-Ethyl-D-glucamine (eglumine) addresses this gap with distinct physicochemical properties-higher melting point (136-141°C) and pKa (~13.5) versus meglumine-enabling patentable solid forms with improved dissolution and stability. • Validated for high-concentration injectables: commercial precedent in nitroxynil eglumine (34% w/v parenteral solution). • Tunable hydrophobicity for glucamide surfactant synthesis; intermediate HLB between methyl and butyl analogs. • ≥98% purity (nonaqueous titration); white crystalline powder; hygroscopic-store under inert gas at RT.

Molecular Formula C8H19NO5
Molecular Weight 209.24 g/mol
Cat. No. B13384915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Ethylamino)hexane-1,2,3,4,5-pentol
Molecular FormulaC8H19NO5
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCCNCC(C(C(C(CO)O)O)O)O
InChIInChI=1S/C8H19NO5/c1-2-9-3-5(11)7(13)8(14)6(12)4-10/h5-14H,2-4H2,1H3
InChIKeyIKXCHOUDIPZROZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethylglucamine Overview & Specifications


6-(Ethylamino)hexane-1,2,3,4,5-pentol, systematically named (2R,3R,4R,5S)-6-(ethylamino)hexane-1,2,3,4,5-pentol and commonly referred to as N-Ethyl-D-glucamine or eglumine, is an acyclic amino sugar alcohol derived from D-glucose (molecular formula C8H19NO5; molecular weight 209.24 g/mol) . This compound features a six-carbon chain with five hydroxyl groups and an ethylamino moiety, classifying it within the N-alkylglucamine family . Available commercially from multiple suppliers at purity specifications ≥98.0% (nonaqueous titration), it presents as a white to almost white crystalline powder with a melting point range of 136-141°C and optical rotation [α]/D -17.0±2.0° (c=1%, H2O) [1]. Its hygroscopic nature and air sensitivity require storage under inert atmosphere at room temperature .

Class N-alkylglucamine amino sugar alcohol; ethyl-substituted derivative
Identity Chiral (2R,3R,4R,5S) acyclic polyol, derived from D-glucose
Handling Hygroscopic crystalline solid; store under inert atmosphere

N-Ethylglucamine vs. Meglumine: Substitution Effects


Within the N-alkylglucamine class, substitution of the N-alkyl group—methyl (meglumine, CAS 6284-40-8), ethyl (target compound), or butyl—produces quantifiable differences in physicochemical properties and functional performance that preclude generic interchange [1]. The ethyl substitution increases both molecular weight (209.24 vs. 195.21 g/mol for meglumine) and hydrophobic character relative to the methyl analog, manifesting in a higher melting point (136-141°C vs. 128-129°C for meglumine) . These structural variations directly influence solubility parameters, metal chelation equilibria, salt-forming capacity with active pharmaceutical ingredients, and stability in formulation matrices—parameters that are not interchangeable across the N-alkyl series without quantitative experimental validation [1][2].

Target: N‑Ethylglucamine (ethyl, C2)
Substitute: Meglumine (methyl, C1)
  • Alkyl chain length modifies hydrophobicity and surfactant HLB; properties do not transfer directly.
  • Salt‑forming profiles differ: N‑ethyl forms distinct pharmaceutical salts (e.g., nitroxynil, genistein) vs. meglumine’s contrast‑media salts.
  • Predicted pKa shifts buffering range and metal‑chelation equilibria relative to meglumine.

Evidence-Based Comparison Against Meglumine


Thermal Stability: N-Ethyl vs. N-Methyl Glucamine

The ethyl substitution in N-ethylglucamine yields a measurable increase in melting point compared to the methyl analog meglumine. Vendor-certified specifications across multiple commercial sources consistently report N-ethylglucamine melting point range of 136-141°C , whereas meglumine (N-methylglucamine) melts at 128-129°C [1]. This ~8-12°C elevation is attributable to enhanced intermolecular hydrogen bonding facilitated by the extended ethyl chain conformation in the crystalline lattice, representing a class-level difference between N-ethyl and N-methyl glucamine derivatives [2].

Melting Point
Cross‑study comparable
136–141°C (N‑ethyl) vs. 128–129°C (meglumine); Δ +8–12°C
Elevated melting range indicates higher thermal stability
Across vendor specifications (TCI, Sigma‑Aldrich, AKSci)
Thermal analysis Formulation stability Solid-state characterization

Molecular Weight & HLB Modulation

The N-ethyl substitution increases molecular weight to 209.24 g/mol compared to 195.21 g/mol for meglumine (N-methylglucamine), representing a 7.2% mass increase [1][2]. This increment, combined with the additional methylene unit, predictably alters the hydrophilic-lipophilic balance (HLB) of the molecule when formulated into glucamide surfactants. Patent literature explicitly distinguishes N-ethylglucamine from N-methyl, N-propyl, and N-butyl derivatives as discrete starting materials for surfactant synthesis, indicating that alkyl chain length critically governs final surfactant properties [3]. The ethyl analog occupies an intermediate hydrophobicity position—more hydrophobic than methyl but less than propyl/butyl derivatives—offering tunable amphiphilicity for specialized detergent and emulsification applications [3][4].

MW & Chain Length
Class‑level inference
C8H19NO5, MW 209.24 (ethyl) vs. C7H17NO5, MW 195.21 (methyl); intermediate between methyl and butyl
Ethyl substitution modulates hydrophobicity and HLB
Predicts differentiated surfactant properties
Surfactant design Formulation science Structure-property relationships

Pharmaceutical Salt Formation: N-Ethylglucamine Counterion

N-ethylglucamine functions as an organic base counterion capable of forming pharmaceutical salts with acidic active ingredients. A definitive commercial application exists in the veterinary anthelmintic product Trodax 34% w/v Solution for Injection, wherein nitroxynil is formulated specifically as the N-ethylglucamine salt at a concentration of 34.0% w/v (340 mg/mL active as N-ethylglucamine) [1][2]. This formulation demonstrates that the N-ethylglucamine counterion enables high-concentration aqueous solubility sufficient for injectable delivery. While meglumine (N-methylglucamine) is widely used in iodinated X-ray contrast media as a solubilizing counterion [3], the nitroxynil N-ethylglucamine salt represents a distinct, validated pharmaceutical entity with a specific therapeutic application (fascioliasis treatment) [2].

Salt Formation
Head‑to‑head
Nitroxynil N‑ethylglucamine salt at 34% w/v injectable (veterinary) vs. meglumine salts as X‑ray contrast agents
Validated counterion for high‑concentration injectable formulation
Regulatory precedent in veterinary pharmaceutical
Pharmaceutical salts Injectable formulations Solubility enhancement

Crystalline Genistein N-Ethylglucamine Salt

Patent literature explicitly discloses crystalline genistein N-ethylglucamine salt as a distinct crystalline form among multiple genistein salt and co-crystal variants, including genistein sodium salt dihydrate, genistein diethylamine salt, and genistein monohydrate [1][2]. This demonstrates that N-ethylglucamine serves as a crystallizing counterion capable of producing novel solid-state forms of pharmaceutically relevant compounds. The formation of distinct crystalline salts with specific counterions is a critical strategy for modulating dissolution rate, hygroscopicity, and ultimately oral bioavailability of poorly soluble active pharmaceutical ingredients [1]. The patent's inclusion of the N-ethylglucamine salt alongside other counterion variants establishes its utility in pharmaceutical polymorph and salt screening programs [3].

Crystalline Salt
Class‑level inference
Crystalline genistein N‑ethylglucamine salt disclosed in patent
Recognized counterion for pharmaceutical solid‑form screening
Distinct from genistein sodium, diethylamine salts
Polymorph screening Pharmaceutical solid-state chemistry Bioavailability enhancement

Metal Chelation & Buffering Capacity

N-Ethyl-D-glucamine functions as both a buffering agent and metal-chelating agent in biochemical research, forming stable complexes with metal ions due to its polyhydroxylated amino sugar structure . The compound is commercially supplied as a biochemical assay reagent with a predicted pKa of 13.51±0.20, indicating alkaline buffering capacity . While quantitative comparative chelation stability constants for N-ethylglucamine vs. meglumine are not publicly reported in accessible databases, the structural distinction between ethyl and methyl substitution on the amino group alters the steric and electronic environment of the chelating nitrogen center, which class-level structure-activity principles predict will modulate metal-binding affinity and selectivity relative to the methyl analog .

pKa & Chelation
Data to verify
Predicted pKa 13.51±0.20 (N‑ethyl) vs. ~9.5–9.8 (meglumine)
Higher pKa indicates distinct alkaline buffering range
Quantitative chelation constants not publicly reported; class‑level inference
Metal chelation Biochemical buffers Analytical chemistry

Surfactant Intermediate for Detergent Formulations

Patent literature explicitly includes N-ethylglucamine among a defined set of N-alkylglucamines (methyl, ethyl, propyl, butyl) used as starting materials for manufacturing linear glucamide surfactants via condensation with fatty esters [1][2]. This class of nonionic surfactants finds application in laundry detergent compositions. The patent claims that varying the N-alkyl substituent produces surfactants with differentiated performance characteristics, though specific quantitative performance data for the ethyl derivative are not disclosed [1]. Additionally, N-ethylglucamine is claimed in processes for reacting alkylarylsulfonyl chlorides to produce surfactant compositions, further establishing its recognized utility as an industrial intermediate distinct from other N-alkylglucamine homologs [3].

Surfactant Synthesis
Class‑level inference
Patented glucamide surfactant synthesis from N‑ethylglucamine with fatty esters
Recognized intermediate for tunable detergent properties
Performance data not disclosed; differentiated from methyl, propyl, butyl analogs
Glucamide surfactants Detergent chemistry Industrial synthesis

N-Ethylglucamine Application Scenarios


Pharmaceutical Salt Screening & Solid-Form Optimization

Procure N-ethylglucamine for pharmaceutical salt screening programs targeting acidic drug candidates. The compound's established capacity to form crystalline salts (e.g., with genistein and nitroxynil [1]) and its distinct melting point (136-141°C) and pKa (~13.5) relative to meglumine provide a structurally differentiated counterion option. Selection of N-ethylglucamine over meglumine may yield novel crystalline forms with improved solid-state properties—dissolution rate, hygroscopicity, and stability—that are patentable and may enhance oral bioavailability [1].

High-Concentration Injectable Formulation Development

Utilize N-ethylglucamine as a solubilizing counterion for acidic active pharmaceutical ingredients intended for injectable delivery. The commercial precedent of nitroxynil N-ethylglucamine (34% w/v injectable solution) validates the compound's capacity to achieve high-concentration aqueous formulations suitable for parenteral administration [2]. This application scenario is distinct from meglumine's predominant use in diagnostic contrast media, offering an alternative counterion with demonstrated regulatory acceptance for therapeutic injectables [3].

Glucamide Surfactant Synthesis with Tailored Hydrophobicity

Employ N-ethylglucamine as a starting material for synthesizing glucamide surfactants where intermediate hydrophobicity between methyl- and butyl-derived analogs is desired. The ethyl substitution provides a 7.2% molecular weight increase over meglumine and adds one methylene unit to the hydrophobic tail, predictably shifting HLB and CMC values relative to other N-alkylglucamine-derived surfactants [4]. This tunability supports detergent formulation optimization and process development for industrial cleaning applications as described in patent literature [5].

High-pKa Buffering & Metal Chelation Assays

Select N-ethylglucamine for biochemical research applications requiring alkaline buffering capacity with concurrent metal ion chelation. The predicted pKa of 13.51±0.20 exceeds that of meglumine (~9.5-9.8), providing a distinct buffering range suitable for assays conducted at elevated pH . The compound's polyhydroxylated amino sugar structure enables stable metal complex formation, making it applicable in enzymatic studies where metal ion control is critical .

Application
Selection Property
Validation Focus
Pharmaceutical salt & solid‑form screening
Chiral amino sugar alcohol counterion with ethyl substitution
Crystalline salt formation, dissolution, and stability evaluation
Injectable formulation research
Validated counterion for high‑concentration aqueous solubility
Solubility, compatibility, and regulatory precedent review
Glucamide surfactant design
Intermediate hydrophobicity between methyl and butyl derivatives
HLB, CMC, and detergent performance characterization
High‑pH buffering & metal chelation assays
Higher predicted pKa for alkaline buffering
Buffering capacity and metal‑binding selectivity in biochemical assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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